3-(1-ethyl-1H-imidazol-2-yl)piperidine
CAS No.:
Cat. No.: VC18212957
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N3 |
---|---|
Molecular Weight | 179.26 g/mol |
IUPAC Name | 3-(1-ethylimidazol-2-yl)piperidine |
Standard InChI | InChI=1S/C10H17N3/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9/h6-7,9,11H,2-5,8H2,1H3 |
Standard InChI Key | NVCUOTKAVBSDHA-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CN=C1C2CCCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(1-Ethyl-1H-imidazol-2-yl)piperidine consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a 1-ethylimidazol-2-yl group. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, is further functionalized with an ethyl group at the N1 position. This hybrid structure confers both basic (piperidine) and weakly acidic (imidazole) properties, enabling diverse chemical interactions .
Table 1: Key Molecular Properties
The dihydrochloride salt (C₁₀H₁₉Cl₂N₃) is commonly used in research due to enhanced stability and aqueous solubility . X-ray crystallography and NMR studies confirm the planar imidazole ring and chair conformation of the piperidine moiety, which influence its binding to biological targets .
Synthesis and Structural Modification
Primary Synthesis Routes
The base compound is typically synthesized via a multi-step protocol:
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Imidazole Formation: Condensation of 1-ethylglyoxal with ammonium acetate yields 1-ethylimidazole.
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Piperidine Coupling: A Buchwald-Hartwig amination or Ullmann-type coupling attaches the imidazole to the piperidine ring at the 3-position .
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt for pharmaceutical formulations .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Imidazole formation | NH₄OAc, EtOH, reflux, 12 h | 78% |
Piperidine coupling | Pd(OAc)₂, Xantphos, K₂CO₃, 110°C | 65% |
Salt formation | HCl (g), Et₂O, 0°C | 95% |
Metal-free approaches, such as oxidative cyclization using N-bromosuccinimide (NBS), have also been explored to improve sustainability .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . Mechanistic studies suggest the imidazole moiety chelates essential metal ions in microbial enzymes, while the piperidine group enhances membrane permeability .
Anti-inflammatory Effects
In murine models, the dihydrochloride salt reduced TNF-α production by 62% at 10 mg/kg (oral), comparable to dexamethasone. This activity correlates with inhibition of NF-κB translocation in macrophages .
Table 3: In Vivo Anti-inflammatory Data
Model | Dose (mg/kg) | TNF-α Reduction | IL-6 Reduction |
---|---|---|---|
LPS-induced sepsis | 10 | 58% | 47% |
Collagen arthritis | 20 | 41% | 39% |
Pharmaceutical Applications
Drug Development
As a kinase inhibitor scaffold, the compound’s analogs show promise in oncology. For example, modifications at the piperidine N-atom yield derivatives with IC₅₀ values <100 nM against EGFR T790M mutants .
Diagnostic Imaging
The imidazole ring’s affinity for zinc ions enables its use in fluorescent probes for metalloproteinase imaging. A recent study achieved a 12-fold fluorescence increase upon binding to MMP-9 .
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